molecular formula C26H18BrN3O5 B11534923 4-bromo-2-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate

4-bromo-2-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate

Cat. No.: B11534923
M. Wt: 532.3 g/mol
InChI Key: OWGQHLLSLMXYMB-LQKURTRISA-N
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Description

4-BROMO-2-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound with a unique structure that combines a brominated phenyl group, a naphthyl group, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the naphthyl acetamide derivative, followed by the formation of the imino group through a condensation reaction with an appropriate aldehyde. The final step involves the esterification of the resulting compound with 4-nitrobenzoic acid under suitable conditions, such as the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and nucleophiles such as sodium azide (NaN3) for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution of the bromine atom could result in a variety of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.

    Medicine: Its potential bioactivity could be explored for the development of new pharmaceuticals, particularly in the areas of anti-cancer or anti-inflammatory drugs.

    Industry: The compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 4-BROMO-2-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE exerts its effects would depend on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The naphthyl and nitrobenzoate groups may play a role in stabilizing these interactions through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-2-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZOATE: Similar structure but with a methyl group instead of a nitro group.

    4-BROMO-2-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-CHLOROBENZOATE: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

The presence of the nitro group in 4-BROMO-2-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE makes it unique compared to its analogs

Properties

Molecular Formula

C26H18BrN3O5

Molecular Weight

532.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C26H18BrN3O5/c27-21-10-13-24(35-26(32)18-8-11-22(12-9-18)30(33)34)20(14-21)16-28-29-25(31)15-19-6-3-5-17-4-1-2-7-23(17)19/h1-14,16H,15H2,(H,29,31)/b28-16+

InChI Key

OWGQHLLSLMXYMB-LQKURTRISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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